molecular formula C15H12BrCl2NOS B2839806 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-68-3

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide

Cat. No.: B2839806
CAS No.: 338955-68-3
M. Wt: 405.13
InChI Key: DLDAZRRMTLIJGN-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex molecular structure, which includes a bromophenyl group, a dichlorobenzene ring, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the 4-bromophenyl sulfanyl ethylamine. This intermediate is then reacted with 2,4-dichlorobenzenecarboxylic acid chloride under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

When compared to similar compounds, N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide stands out due to its unique structure and potential applications. Similar compounds may include other sulfanyl ethylamine derivatives or dichlorobenzenecarboxamide analogs. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAZRRMTLIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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